Cas no 1337147-47-3 (tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate)

Technical Introduction: Tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate is a specialized carbamate-protected amine derivative featuring a 2-methylquinoline scaffold. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive primary amine group protected by a tert-butoxycarbonyl (Boc) moiety. The Boc group enhances stability during synthetic transformations while allowing selective deprotection under mild acidic conditions. The 2-methylquinoline core contributes to its utility in constructing heterocyclic frameworks with potential biological activity. Its well-defined structure and compatibility with diverse reaction conditions make it advantageous for designing complex molecules, including kinase inhibitors or antimicrobial agents. Suitable for controlled functionalization, it is commonly employed in peptide coupling and scaffold diversification.
tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate structure
1337147-47-3 structure
Product Name:tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate
CAS No:1337147-47-3
MF:C17H23N3O2
MW:301.383424043655
CID:6154069
PubChem ID:165623241
Update Time:2025-10-19

tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate
    • EN300-1890866
    • 1337147-47-3
    • tert-butyl N-[2-amino-2-(2-methylquinolin-4-yl)ethyl]carbamate
    • Inchi: 1S/C17H23N3O2/c1-11-9-13(12-7-5-6-8-15(12)20-11)14(18)10-19-16(21)22-17(2,3)4/h5-9,14H,10,18H2,1-4H3,(H,19,21)
    • InChI Key: ANGWIIUKXZUNAB-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C1C=C(C)N=C2C=CC=CC=12)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 301.17902698g/mol
  • Monoisotopic Mass: 301.17902698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 77.2Ų

tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate Pricemore >>

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Additional information on tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate

Introduction to Tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate (CAS No. 1337147-47-3)

Tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate, with the CAS number 1337147-47-3, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential applications in drug discovery and medicinal chemistry. The unique structure of this compound, featuring a tert-butyl group and an N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate moiety, makes it a promising candidate for further exploration in various therapeutic areas.

The chemical properties of Tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate are influenced by its molecular architecture, which includes a quinoline derivative as part of its structure. Quinoline and its derivatives have a long history of use in medicinal chemistry, with several well-known drugs being derived from this class of compounds. The presence of the tert-butyl group enhances the stability and bioavailability of the molecule, making it more suitable for pharmacological applications.

In recent years, there has been growing interest in the development of novel compounds that can interact with biological targets in unique ways. Tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate has been studied for its potential to modulate various biological pathways. Its quinoline moiety is particularly noteworthy, as it has been shown to exhibit interactions with enzymes and receptors involved in disease processes. This has led to investigations into its potential as an anti-inflammatory agent, an antimicrobial agent, and even as a candidate for treating neurological disorders.

One of the most exciting aspects of Tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate is its versatility in chemical modifications. The presence of the amino group and the carbamate functionality provides multiple sites for further derivatization, allowing researchers to tailor the properties of the compound to specific needs. This flexibility has enabled the synthesis of analogues that may exhibit improved pharmacokinetic profiles or enhanced binding affinity to target proteins.

The synthesis of Tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the quinoline derivative, which is then functionalized to introduce the amino and carbamate groups. The final step involves protecting group strategies to ensure that the reactive sites are selectively modified without affecting other parts of the molecule.

Recent advances in computational chemistry have also played a crucial role in the study of Tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate. Molecular modeling techniques have been used to predict how this compound might interact with biological targets, providing valuable insights into its potential therapeutic effects. These computational studies have helped researchers design more effective experiments and prioritize which derivatives are most likely to yield promising results.

In addition to its potential therapeutic applications, Tert-butyl N-2-amino-2-(2-methylquinolin-4-yl)ethylcarbamate has also been explored for its role in chemical biology research. Its unique structure makes it a useful tool for studying enzyme mechanisms and protein-protein interactions. By using this compound as a probe, scientists can gain a deeper understanding of how biological systems function at the molecular level.

The future prospects for Tert-butyl N-2-amino-2-(2-methylquinolin-4-yI)ethylcarbamate are bright, with ongoing research aimed at uncovering new applications and optimizing its properties. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in drug discovery and development. The combination of traditional organic synthesis techniques with modern computational methods ensures that researchers will have powerful tools at their disposal to explore the full potential of this remarkable molecule.

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